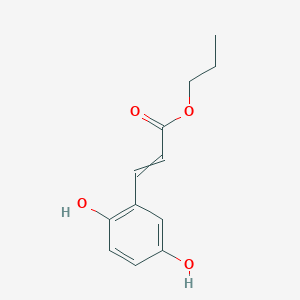
Propyl 3-(2,5-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-(2,5-dihydroxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a propyl ester group attached to a phenyl ring substituted with two hydroxyl groups at the 2 and 5 positions, and a prop-2-enoate moiety. Its distinct structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-(2,5-dihydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(2,5-dihydroxyphenyl)prop-2-enoic acid with propanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-(2,5-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding propanoate.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine are typical reagents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of propyl 3-(2,5-dihydroxyphenyl)propanoate.
Substitution: Formation of alkyl or acyl derivatives of the original compound.
Scientific Research Applications
Propyl 3-(2,5-dihydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which Propyl 3-(2,5-dihydroxyphenyl)prop-2-enoate exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,5-dihydroxyphenyl)prop-2-enoate
- Methyl 3-(2,5-dihydroxyphenyl)prop-2-enoate
- Butyl 3-(2,5-dihydroxyphenyl)prop-2-enoate
Uniqueness
Propyl 3-(2,5-dihydroxyphenyl)prop-2-enoate is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. Compared to its ethyl and methyl analogs, the propyl ester may offer different pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
CAS No. |
141074-65-9 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
propyl 3-(2,5-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-2-7-16-12(15)6-3-9-8-10(13)4-5-11(9)14/h3-6,8,13-14H,2,7H2,1H3 |
InChI Key |
HBPAMNXZMXNICS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C=CC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















